molecular formula C10H20ClNO2 B2717681 3-(1,2,5-Trimethylpyrrolidin-3-yl)propanoic acid;hydrochloride CAS No. 2309474-55-1

3-(1,2,5-Trimethylpyrrolidin-3-yl)propanoic acid;hydrochloride

Cat. No.: B2717681
CAS No.: 2309474-55-1
M. Wt: 221.73
InChI Key: HMWSWILXQWXWGH-UHFFFAOYSA-N
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Description

3-(1,2,5-Trimethylpyrrolidin-3-yl)propanoic acid;hydrochloride is a synthetic organic compound with the molecular formula C10H20ClNO2 It is a hydrochloride salt form of 3-(1,2,5-trimethylpyrrolidin-3-yl)propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,5-trimethylpyrrolidin-3-yl)propanoic acid;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as 1,2,5-trimethylpyrrole, with a halogenated propanoic acid derivative under basic conditions.

    Hydrochloride Salt Formation: The free base form of the compound is then converted to its hydrochloride salt by treatment with hydrochloric acid. This step is usually performed in an aqueous or alcoholic solution to facilitate the formation of the salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely and ensure consistent product quality.

    Purification Steps: Such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,5-Trimethylpyrrolidin-3-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrochloride group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1,2,5-Trimethylpyrrolidin-3-yl)propanoic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(1,2,5-trimethylpyrrolidin-3-yl)propanoic acid;hydrochloride exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, potentially affecting processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methylpyrrolidin-3-yl)propanoic acid;hydrochloride: Similar in structure but with different methylation patterns.

    3-(1,2-Dimethylpyrrolidin-3-yl)propanoic acid;hydrochloride: Another derivative with a different substitution pattern on the pyrrolidine ring.

Uniqueness

3-(1,2,5-Trimethylpyrrolidin-3-yl)propanoic acid;hydrochloride is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

IUPAC Name

3-(1,2,5-trimethylpyrrolidin-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-7-6-9(4-5-10(12)13)8(2)11(7)3;/h7-9H,4-6H2,1-3H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWSWILXQWXWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(N1C)C)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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